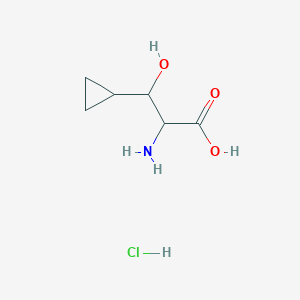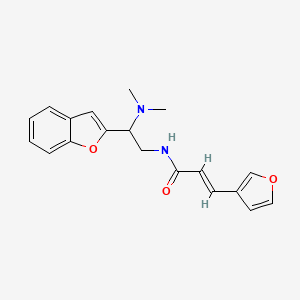
(E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied for their effects on melanogenesis. For instance, exchanging the two substituents (3-OMe and 4-OH) on the β-phenyl ring in derivative (Z)-2-(benzylamino)-5-(4-hydroxy-3-methoxybenzylidene)thiazol-4(5H)-one (5) resulted in 14.8-fold stronger tyrosinase inhibitory activity .
Molecular Structure Analysis
The molecular formula of this compound is C17H21N3OS. It has an average mass of 315.433 Da and a monoisotopic mass of 315.140533 Da .
Chemical Reactions Analysis
The compound has been synthesized as part of a series of derivatives and examined for their effect on melanogenesis .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 483.9±55.0 °C at 760 mmHg, and a flash point of 246.5±31.5 °C. It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
- Thiazolone derivatives, including this compound, have shown promising anticancer potential. Researchers have investigated their effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore the underlying mechanisms and potential clinical applications .
- The thiazolone scaffold possesses inherent antimicrobial activity. Scientists have examined the compound’s effectiveness against bacteria, fungi, and even drug-resistant strains. Its mode of action involves disrupting microbial membranes or interfering with essential cellular processes .
- Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a potential candidate for managing inflammatory conditions .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some studies suggest that thiazolone derivatives exhibit neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis .
- Thiazolone-based compounds can act as metal ion chelators. Their ability to bind to metal ions (such as copper, zinc, or iron) has implications in metal overload disorders or as potential therapeutic agents for metal-related diseases .
- Researchers have investigated the photophysical behavior of this compound. Its absorption and emission properties make it interesting for applications in optoelectronic devices, sensors, and fluorescence imaging .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Potential
Metal Ion Chelation
Photophysical Properties
Mechanism of Action
properties
IUPAC Name |
(5E)-2-benzylimino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22(2)16-10-8-14(9-11-16)12-17-18(23)21-19(24-17)20-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,21,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALXMDFGMVKND-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NCC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)



![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)

![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)



![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)
